Enhanced Antimycobacterial Activity of Ru(II)-SpymMe₂ Complexes Compared to Free Ligand
Complexation of Ru(II) with the SpymMe₂ ligand (deprotonated 4,6-dimethyl-2-mercaptopyrimidine) yields MIC values against Mycobacterium tuberculosis that are 4- to 64-fold lower (more potent) than the free ligand. The free ligand HSpymMe₂ exhibits an MIC of 25 to >50 μg/mL, whereas the Ru(II)-SpymMe₂ complexes 1-4 achieve MIC values ranging from 0.78 to 6.25 μg/mL [1]. This demonstrates that the ligand itself is not the active antimycobacterial entity; rather, its specific coordination to Ru(II) is essential for potent activity.
| Evidence Dimension | In vitro antimycobacterial activity (MIC₉₀) |
|---|---|
| Target Compound Data | MIC = 0.78 – 6.25 μg/mL for Ru(II)-SpymMe₂ complexes (1-4) |
| Comparator Or Baseline | Free ligand HSpymMe₂: MIC = 25 to >50 μg/mL |
| Quantified Difference | 4- to 64-fold reduction in MIC |
| Conditions | M. tuberculosis H37Rv ATCC 27264, in vitro assay |
Why This Matters
This head-to-head comparison confirms that the biological activity resides in the metal complex, not the free ligand, justifying the procurement of the ligand specifically for coordination chemistry applications aimed at antimycobacterial drug discovery.
- [1] do Nascimento, F. B.; Von Poelhsitz, G.; Pavan, F. R.; Sato, D. N.; Leite, C. Q. F.; Selistre-de-Araújo, H. S.; Ellena, J.; Castellano, E. E.; Deflon, V. M.; Batista, A. A. Synthesis, characterization, X-ray structure and in vitro antimycobacterial and antitumoral activities of Ru(II) phosphine/diimine complexes containing the "SpymMe2" ligand, SpymMe2 = 4,6-dimethyl-2-mercaptopyrimidine. Journal of Inorganic Biochemistry 2008, 102 (9), 1783-1789. View Source
